molecular formula C19H24Cl3N3S B13414964 Desmethylprochlorperazine Dihydrochloride (Norprochlorperazine Dihydrochloride)

Desmethylprochlorperazine Dihydrochloride (Norprochlorperazine Dihydrochloride)

Cat. No.: B13414964
M. Wt: 432.8 g/mol
InChI Key: JAKHQKQPTTYHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Desmethylprochlorperazine Dihydrochloride involves the demethylation of prochlorperazine. This process typically requires specific reagents and conditions to achieve the desired product. Industrial production methods are proprietary and often involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Desmethylprochlorperazine Dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Desmethylprochlorperazine Dihydrochloride is used in various scientific research applications:

Mechanism of Action

Desmethylprochlorperazine Dihydrochloride exerts its effects by blocking dopamine D2 receptors in the brain, similar to prochlorperazine. This action helps alleviate symptoms of nausea and vomiting and has antipsychotic properties. It also interacts with histaminergic, cholinergic, and noradrenergic receptors .

Comparison with Similar Compounds

Desmethylprochlorperazine Dihydrochloride is compared with other phenothiazine derivatives such as:

Desmethylprochlorperazine Dihydrochloride is unique due to its specific receptor binding profile and its use as a reference standard in pharmaceutical research .

Properties

Molecular Formula

C19H24Cl3N3S

Molecular Weight

432.8 g/mol

IUPAC Name

2-chloro-10-(3-piperazin-1-ylpropyl)phenothiazine;dihydrochloride

InChI

InChI=1S/C19H22ClN3S.2ClH/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22;;/h1-2,4-7,14,21H,3,8-13H2;2*1H

InChI Key

JAKHQKQPTTYHPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl

Origin of Product

United States

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